4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
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Overview
Description
The compound “4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a thiazepine derivative. Thiazepines are a class of heterocyclic compounds that contain a seven-membered ring with five carbon atoms, one nitrogen atom, and one sulfur atom . The “4-(3-chlorobenzyl)” part suggests a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom at the 3-position is attached to the thiazepine ring.
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the benzyl group, with the chlorine atom capable of participating in halogen bonding. The thiazepine ring might exhibit some degree of aromaticity as well .Chemical Reactions Analysis
Thiazepines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 3-(2-Aryl-2,3-dihydro-benzo[b][1,4]thiazepin-4-yl)chromen-2-ones and related compounds by the reaction of 3-aryl-1-(3-coumarinyl)propen-1-ones with 2-aminothiophenol demonstrates the versatility of thiazepine derivatives in chemical synthesis and their potential as pharmacological agents (Levai et al., 2007).
- Research on the anticonvulsant activity of 4-alkyl-5-(3-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones highlights the potential of these compounds in developing new therapeutic agents, particularly focusing on their interactions with the GABAA receptor complex (Plech et al., 2014).
Biological Activities
- The structure-activity analysis of 2-(4-chlorophenyl)-5,6-dihydrothieno[2′,3′:2,3]thiepino[4,5-c]pyridazin-3(2H)-ones reveals their partial and full agonistic activities towards benzodiazepine receptors, suggesting a significant potential for the development of new CNS-active agents (Tanaka et al., 1995).
Antimicrobial and Anticonvulsant Applications
- A study on the ultrasound-enhanced synthesis of 1,5-Benzothiazepines as antimicrobial agents showcases the application of these compounds in combating microbial infections, highlighting their significance in medicinal chemistry (Chate et al., 2011).
- The examination of 3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones as AMPA receptor antagonists in the context of anticonvulsant activity provides insight into the therapeutic potential of thiazepine derivatives in neurological disorders (Chimirri et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as Quetiapine, is an atypical, second-generation antipsychotic compound . It has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . Quetiapine also potently antagonizes the histamine H1 receptor .
Mode of Action
Quetiapine interacts with its targets by binding to the receptors and antagonizing their action . This means it prevents the neurotransmitters (dopamine, serotonin, etc.) from binding to the receptors and triggering a response. This action results in changes in the neurotransmission processes in the brain, which can help to alleviate symptoms of certain mental health disorders .
Biochemical Pathways
The exact biochemical pathways affected by Quetiapine are complex and involve multiple neurotransmitter systems. The primary effect is thought to be on the dopamine and serotonin systems, which play key roles in mood regulation and psychosis .
Pharmacokinetics
Quetiapine is well absorbed after oral administration and is extensively metabolized in the liver . The elimination half-life of Quetiapine is approximately 7 hours . About 83% of Quetiapine binds to plasma proteins .
Result of Action
The molecular and cellular effects of Quetiapine’s action result in changes in neurotransmission in the brain. This can lead to improvements in symptoms of conditions like schizophrenia . Clinical trials have shown that Quetiapine is effective in treating both positive and negative symptoms of schizophrenia .
Action Environment
Environmental factors such as diet, other medications, and individual health status can influence the action, efficacy, and stability of Quetiapine. For example, the rate of metabolism of Quetiapine can be affected by other medications that inhibit or induce the enzymes involved in its metabolism . Additionally, individuals with severe renal or hepatic impairment may have a lower clearance rate of Quetiapine .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-11-3-1-2-10(8-11)9-16-5-7-19-14-12(13(16)17)4-6-18-14/h1-4,6,8H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCYXDSQAKMTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CS2)C(=O)N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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